tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its uses or applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (covalent, ionic, etc.), and any functional groups present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Reactivity and Synthesis
Research on tert-butyl derivatives, including tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate, often focuses on their reactivity and synthesis. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of similar compounds in various agents, leading to the formation of corresponding amides, demonstrating the compound's potential in synthetic chemistry (Mironovich & Shcherbinin, 2014).
Comparative Studies and Novel Methods
Martins et al. (2012) presented a study on the synthesis of a series of tert-butyl pyrazoles, highlighting the compound's role in producing structurally diverse molecules (Martins et al., 2012). Furthermore, Justyna et al. (2017) developed a new method for synthesizing imidazo-azines, including tert-butyl imines, by flash vacuum thermolysis (Justyna et al., 2017).
Multigram Synthesis and Protective Uses
Iminov et al. (2015) described the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating the compound's scalability in chemical synthesis (Iminov et al., 2015). Pollock and Cole (2014) discussed tert-butyl as a pyrazole protecting group, demonstrating its utility in protecting sensitive functional groups during chemical reactions (Pollock & Cole, 2014).
Derivatives and Synthesis of Amino Acids
Adlington et al. (2000) synthesized novel heterocyclic substituted α-amino acids from tert-butyl esters, showcasing the compound's role in producing biologically important molecules (Adlington et al., 2000).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and any hazards associated with it.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or reactions for the compound.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed information about your specific compound. Remember to always follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
tert-butyl 4-[4-[(Z)-N'-hydroxycarbamimidoyl]pyrimidin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)23-13(21)20-8-6-19(7-9-20)12-16-5-4-10(17-12)11(15)18-22/h4-5,22H,6-9H2,1-3H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGHJRZYKUKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122510 | |
Record name | 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-{4-[amino(hydroxyimino)methyl]-2-pyrimidinyl}tetrahydro-1(2H)-pyrazinecarboxylate | |
CAS RN |
1135283-52-1 | |
Record name | 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[4-[(hydroxyamino)iminomethyl]-2-pyrimidinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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